molecular formula C14H18N2O2 B1404520 6-CBZ-1,6-DIAZASPIRO[3.4]OCTANE CAS No. 1158749-81-5

6-CBZ-1,6-DIAZASPIRO[3.4]OCTANE

Cat. No.: B1404520
CAS No.: 1158749-81-5
M. Wt: 246.3 g/mol
InChI Key: OOQXVAQAZSHCCR-UHFFFAOYSA-N
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Description

6-CBZ-1,6-DIAZASPIRO[3.4]OCTANE is a chemical compound with the molecular formula C₁₄H₁₈N₂O₂ and a molecular weight of 246.3 g/mol . This compound is part of the diazaspiro family, which is known for its unique spirocyclic structure. The spirocyclic framework is characterized by a bicyclic system where two rings are connected through a single atom, creating a rigid and three-dimensional structure. This rigidity often imparts unique chemical and biological properties to the compound.

Preparation Methods

The synthesis of 6-CBZ-1,6-DIAZASPIRO[3.4]OCTANE typically involves the reaction of a diazaspiro intermediate with benzyl chloroformate. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors to improve yield and reduce reaction time.

Chemical Reactions Analysis

6-CBZ-1,6-DIAZASPIRO[3.4]OCTANE can undergo various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used but can include a variety of functionalized spirocyclic compounds.

Mechanism of Action

The mechanism of action of 6-CBZ-1,6-DIAZASPIRO[3.4]OCTANE is not fully understood, but it is believed to interact with specific molecular targets and pathways. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

6-CBZ-1,6-DIAZASPIRO[3.4]OCTANE can be compared with other similar compounds in the diazaspiro family, such as:

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of the benzyl group, which can impart unique chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

benzyl 1,7-diazaspiro[3.4]octane-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O2/c17-13(18-10-12-4-2-1-3-5-12)16-9-7-14(11-16)6-8-15-14/h1-5,15H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOQXVAQAZSHCCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC12CCN(C2)C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90745357
Record name Benzyl 1,6-diazaspiro[3.4]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1158749-81-5
Record name Phenylmethyl 1,6-diazaspiro[3.4]octane-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1158749-81-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyl 1,6-diazaspiro[3.4]octane-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90745357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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